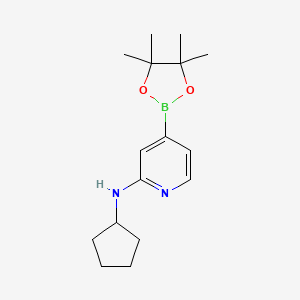
N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine
Overview
Description
N-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine (N-CPPA) is a synthetic organic compound with a wide range of applications. It is a member of the pyridin-2-amine family and is a versatile compound that can be used in various laboratory experiments. N-CPPA is a colorless, odorless, and crystalline solid with a melting point of approximately 105°C. It can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand for metal complexes.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound is used as an intermediate in synthesizing other complex molecules. Huang et al. (2021) utilized similar boric acid ester intermediates for synthesizing compounds via a substitution reaction. These compounds were then characterized through various spectroscopic methods and X-ray diffraction, supported by density functional theory (DFT) calculations (Huang et al., 2021).
Material Science and Chemistry 2. In material science, these compounds are explored for their physicochemical properties. Liao et al. (2022) investigated the structure of a similar compound through spectroscopic methods and X-ray diffraction, supplemented by DFT studies. Such studies are vital in understanding the molecular properties and potential applications in materials science (Liao et al., 2022).
Application in Polymer and Organic Electronics 3. The compound finds use in the synthesis of polymers and organic electronics. Welterlich et al. (2012) discussed the synthesis of deeply colored polymers containing related dioxaborolane units, indicating the potential of these compounds in developing new materials for electronics and photonics applications (Welterlich et al., 2012).
Pharmaceutical and Medicinal Chemistry 4. In pharmaceutical research, these compounds are used in synthesizing potential therapeutic agents. Sanghavi et al. (2022) described the use of similar boronic esters in the synthesis of compounds with potential anti-cancer and anti-TB properties, demonstrating the compound's role in developing new drugs (Sanghavi et al., 2022).
Environmental and Analytical Applications 5. These compounds are also used in environmental sensing and analytical applications. Fu et al. (2016) explored the use of similar boron esters in developing fluorescence probes for detecting hydrogen peroxide vapor, indicating their utility in sensitive detection applications (Fu et al., 2016).
Mechanism of Action
Target of Action
A similar compound, n-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, is identified as a second-generation btk inhibitor . BTK, or Bruton’s tyrosine kinase, plays a crucial role in B-cell maturation and is involved in signaling pathways leading to cell proliferation and survival .
Mode of Action
Based on its structural similarity to the btk inhibitor mentioned above, it may also act by inhibiting the btk enzyme, thereby disrupting the signaling pathways it is involved in .
Biochemical Pathways
Given its potential role as a btk inhibitor, it may impact the b-cell receptor signaling pathway, which is crucial for b-cell development, differentiation, and function .
Result of Action
If it acts as a btk inhibitor, it could potentially lead to the disruption of b-cell receptor signaling, affecting b-cell proliferation and survival .
Properties
IUPAC Name |
N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)12-9-10-18-14(11-12)19-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTTWAKKRFCHKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


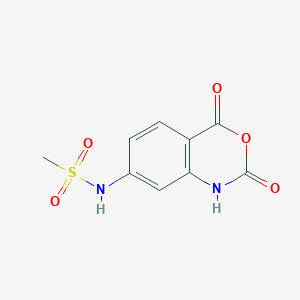
![{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1422279.png)
![6-ethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B1422280.png)
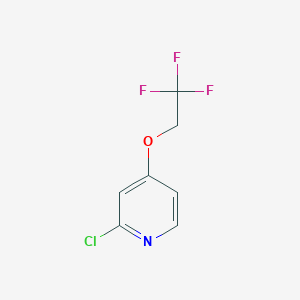
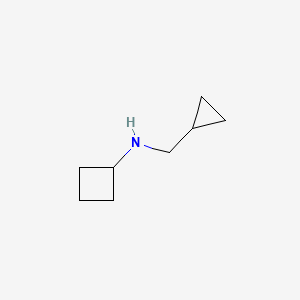
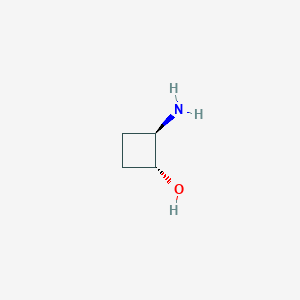
![(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1422291.png)


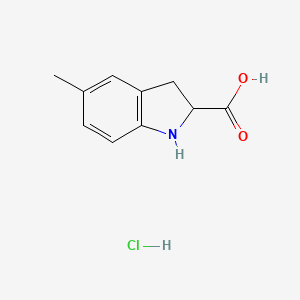
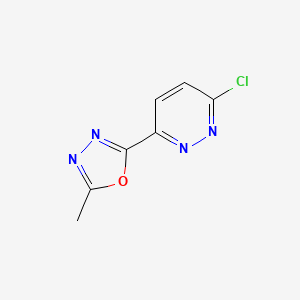
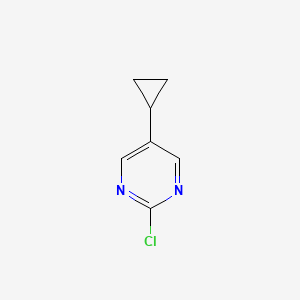

![4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride](/img/structure/B1422300.png)
